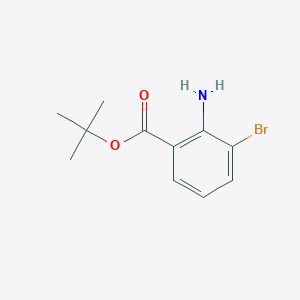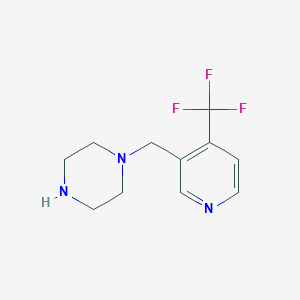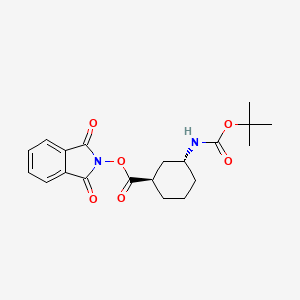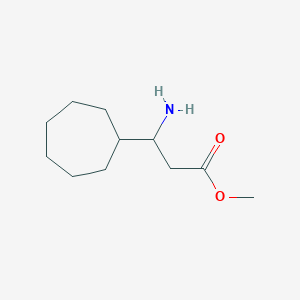
2-((4-Chlorothiophen-2-yl)oxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Chlorothiophen-2-yl)oxy)acetic acid is an organic compound with the molecular formula C6H5ClO3S It is a derivative of thiophene, a sulfur-containing heterocycle, and features a chloro substituent at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chlorothiophen-2-yl)oxy)acetic acid typically involves the reaction of 4-chlorothiophene-2-ol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-chlorothiophene-2-ol attacks the carbon atom of chloroacetic acid, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include bases such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Chemical Reactions Analysis
Types of Reactions
2-((4-Chlorothiophen-2-yl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro substituent can be reduced to a hydrogen atom.
Substitution: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: 2-((4-Thiophen-2-yl)oxy)acetic acid.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
2-((4-Chlorothiophen-2-yl)oxy)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((4-Chlorothiophen-2-yl)oxy)acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Bromothiophen-2-yl)oxy)acetic acid
- 2-((4-Methylthiophen-2-yl)oxy)acetic acid
- 2-((4-Nitrothiophen-2-yl)oxy)acetic acid
Uniqueness
2-((4-Chlorothiophen-2-yl)oxy)acetic acid is unique due to the presence of the chloro substituent, which can influence its reactivity and biological activity. The chloro group can participate in various chemical reactions, making it a versatile intermediate in organic synthesis. Additionally, the chloro substituent may enhance the compound’s antimicrobial and anticancer properties compared to its analogs.
Properties
Molecular Formula |
C6H5ClO3S |
|---|---|
Molecular Weight |
192.62 g/mol |
IUPAC Name |
2-(4-chlorothiophen-2-yl)oxyacetic acid |
InChI |
InChI=1S/C6H5ClO3S/c7-4-1-6(11-3-4)10-2-5(8)9/h1,3H,2H2,(H,8,9) |
InChI Key |
NBMHHAIVZYVXBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1Cl)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (8-(hydroxymethyl)-1,4-dioxaspiro[4.5]decan-8-yl)carbamate](/img/structure/B13578403.png)
![N-({4-[(dimethylamino)methyl]phenyl}methyl)-4-(trifluoromethyl)benzamide](/img/structure/B13578412.png)


![4-amino-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]butanamide](/img/structure/B13578441.png)



![methyl({[(2R)-oxetan-2-yl]methyl})amine](/img/structure/B13578455.png)

![3-[4-(4-butyl-1H-1,2,3-triazol-1-yl)phenyl]-1-[5-(cyclopentyloxy)-2-methylphenyl]urea](/img/structure/B13578470.png)
amine](/img/structure/B13578477.png)


